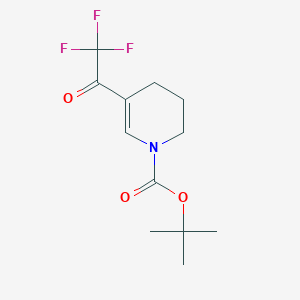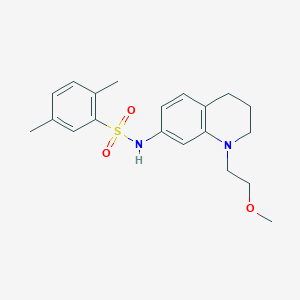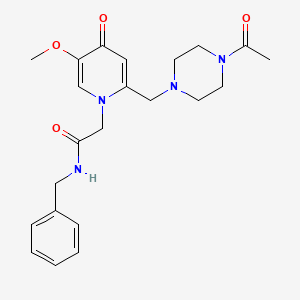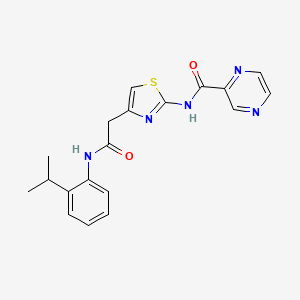
N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It’s a type of compound that has been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .
Synthesis Analysis
This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Molecular Structure Analysis
The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis
The most important contributions to the Hirshfeld surface are H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) .Applications De Recherche Scientifique
Synthetic Strategies and Pharmacology
Heterocyclic compounds, including structures similar to N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide, are vital in drug development due to their diverse biological activities. The 2-oxo-3-cyanopyridine scaffold, for example, is notable for its anticancer, antibacterial, antifungal, and HIV-1 inhibitory activities. These compounds serve as reactive chemical intermediates in various organic syntheses, highlighting the importance of developing new synthetic strategies to explore their full therapeutic potential (Ghosh et al., 2015).
Advanced Synthesis Techniques for Heterocycles
Synthetic protocols for heterocycles, such as 6H-benzo[c]chromen-6-ones, underline the importance of these core structures in secondary metabolites and their pharmacological relevance. The limited natural availability of these compounds necessitates efficient synthetic procedures, which include Suzuki coupling reactions and reactions of 3-formylcoumarin with silylenol ethers, among others. These methodologies facilitate the production of biologically active molecules, underscoring the compound's role in drug synthesis and development (Mazimba, 2016).
Cancer Therapy and Drug Development
The search for new types of anticancer drugs with high tumor specificity and reduced toxicity is an ongoing challenge in medicinal chemistry. Compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes have shown promising tumor specificity with minimal keratinocyte toxicity. These findings suggest that chemical modification of lead compounds can be a crucial step toward developing safer anticancer medications (Sugita et al., 2017).
Bioactive Heterocyclic Compounds
The oxadiazole core, particularly in 1,3,4-oxadiazole-containing molecules, has been a focal point in synthetic medicinal chemistry. These compounds exhibit a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects. Their versatility and efficacy underline the potential of heterocyclic compounds in the development of new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3S/c16-7-9-5-6-21-15(9)17-14(19)11-8-20-12-4-2-1-3-10(12)13(11)18/h1-6,8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTXKKWGQQKWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

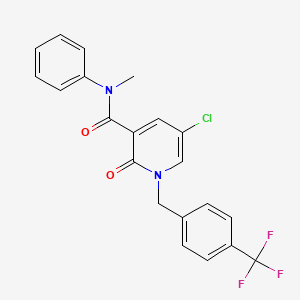
![N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816972.png)
![1-(5-Chloro-2-methylphenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2816974.png)
![9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816975.png)

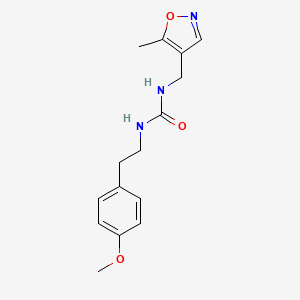
![5-[(4-chlorophenyl)sulfonyl]-N-ethyl-N-phenylthiophene-2-carboxamide](/img/structure/B2816979.png)
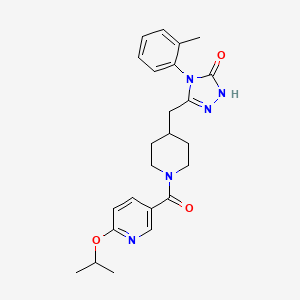
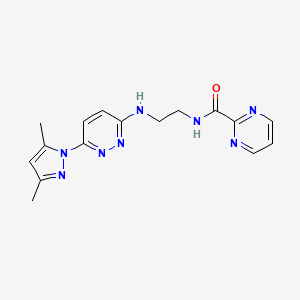
![Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2816983.png)
